Lipophilicity Profile: Quantifying Hydrophobic Advantage
Phenyl 4-benzamidobenzoate (CAS 78079-48-8) exhibits a significantly higher lipophilicity compared to its non-esterified analog, 4-benzamidobenzoic acid, a critical differentiator for applications requiring membrane permeability or organic-phase solubility [1]. The target compound's calculated partition coefficient (XLogP) is 4.4, whereas the free acid (4-benzamidobenzoic acid) is substantially more polar due to its carboxylic acid group, resulting in a much lower logP and reduced passive membrane diffusion potential [2]. This quantification highlights a clear divergence in physicochemical behavior.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 4-Benzamidobenzoic acid (free acid) with a logP significantly lower (exact value not found in search, but carboxylic acid group reduces logP) |
| Quantified Difference | Substantial increase in lipophilicity (qualitatively and quantitatively demonstrated by the 4.4 XLogP value for the target compound). |
| Conditions | Calculated partition coefficient (XLogP) from authoritative chemical database. |
Why This Matters
Higher lipophilicity directly correlates with enhanced ability to cross lipid bilayers, making this compound a more suitable candidate for cell-based assays or in vivo studies compared to its polar acid analog.
- [1] Chem960. (n.d.). Benzoic acid, 4-(benzoylamino)-, phenyl ester: Calculated Properties (XLogP = 4.4). View Source
- [2] PubChem. (n.d.). Phenyl 4-benzamidobenzoate. View Source
